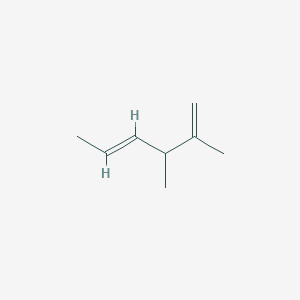

(4E)-2,3-dimethylhexa-1,4-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18669-52-8 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.2 g/mol |

IUPAC Name |

(4E)-2,3-dimethylhexa-1,4-diene |

InChI |

InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6,8H,2H2,1,3-4H3/b6-5+ |

InChI Key |

QGDVKFLWAVKNAA-AATRIKPKSA-N |

SMILES |

CC=CC(C)C(=C)C |

Isomeric SMILES |

C/C=C/C(C)C(=C)C |

Canonical SMILES |

CC=CC(C)C(=C)C |

Synonyms |

2,3-Dimethyl-1,4-hexadiene |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving 4e 2,3 Dimethylhexa 1,4 Diene

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis, allowing for the concerted formation of multiple carbon-carbon bonds to construct cyclic molecules. libretexts.orglibretexts.org The (4E)-2,3-dimethylhexa-1,4-diene framework is a key participant in several types of these transformations.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry, enabling the formation of six-membered rings with high stereocontrol. libretexts.orgorganic-chemistry.org This reaction involves the interaction of the four π-electrons of a conjugated diene with the two π-electrons of a dienophile. organic-chemistry.org

The intermolecular Diels-Alder reaction involves the reaction of a diene and a dienophile that are not part of the same molecule. The reactivity of dienes in these reactions is significantly influenced by their substituents. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.orgyoutube.com For instance, the cycloaddition of 2,3-dimethyl-1,3-butadiene (B165502) with 1-nitrocyclohexene (B1209902) has been studied, demonstrating the feasibility of Diels-Alder reactions with nitroalkene dienophiles. nih.gov The use of alcoholic solvents, such as 2,2,2-trifluoroethanol, and microwave irradiation can improve the yields of these cycloadditions. nih.gov

A comparison of the reactivity of various dienes with acyl- and arylnitroso dienophiles has shown that cyclic dienes and those with electron-donating substituents are generally more reactive. nih.gov This highlights the importance of the electronic nature of the diene in determining the efficiency of the Diels-Alder reaction. nih.gov

| Diene Type | Reactivity | Influencing Factors |

| Cyclic Dienes | High | Conformational rigidity in the s-cis form. |

| Dienes with Electron-Donating Groups | High | Increased HOMO energy of the diene. organic-chemistry.org |

| Acyclic Dienes | Moderate to High | Equilibrium between s-cis and s-trans conformations. |

| Dienes with Electron-Withdrawing Groups | Low | Decreased HOMO energy of the diene. nih.gov |

In an intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are tethered within the same molecule, leading to the formation of a polycyclic system. masterorganicchemistry.comprinceton.edu These reactions are particularly efficient for forming five- and six-membered rings as part of the new bicyclic structure. masterorganicchemistry.com The length and nature of the tether connecting the diene and dienophile are crucial in determining the feasibility and stereochemical outcome of the reaction. princeton.eduuh.edu

IMDA reactions are classified based on the attachment point of the tether to the diene. In Type I IMDA reactions, the tether is attached to the 4-position of the diene, while in Type II, it is connected to the 3-position. princeton.edu Type II IMDA reactions consistently yield cis-fused products. princeton.eduuh.edu Transannular Diels-Alder reactions, where the diene and dienophile are linked at both ends, can lead to the formation of three new rings. masterorganicchemistry.com

The Diels-Alder reaction is a stereospecific process, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comyoutube.com Substituents that are cis on the dienophile will remain cis in the cyclohexene (B86901) product, and similarly for trans substituents. libretexts.orgmasterorganicchemistry.com For the diene, the relative orientation of substituents on the termini is also retained. masterorganicchemistry.com

Regioselectivity arises when both the diene and dienophile are unsymmetrical, leading to the possibility of forming different constitutional isomers. masterorganicchemistry.com In general, the reaction favors the "ortho" (1,2) and "para" (1,4) products, while the "meta" (1,3) product is typically a minor component. masterorganicchemistry.com This selectivity can be understood by considering the electronic properties of the reactants; the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

| Diene Substitution | Dienophile Substitution | Major Product(s) |

| 1-Substituted Diene | Unsymmetrical Dienophile | "ortho" (1,2-disubstituted) masterorganicchemistry.com |

| 2-Substituted Diene | Unsymmetrical Dienophile | "para" (1,4-disubstituted) masterorganicchemistry.com |

The structure of the dienophile plays a critical role in the efficiency of the Diels-Alder reaction. Electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org Common electron-withdrawing groups that enhance dienophile reactivity include carbonyls, esters, nitriles, and halogens. organic-chemistry.org

The stereochemistry of the dienophile is also a key factor. For example, the reaction of maleic acid (a cis-dienophile) and fumaric acid (a trans-dienophile) with a diene will lead to diastereomeric products, reflecting the initial geometry of the dienophile. masterorganicchemistry.com In certain cases, such as with strained cyclic allenes, even saturated groups on the dienophile can influence the stereochemical outcome, leading to high endo selectivity. escholarship.org

[3+2] Cycloaddition Reactions

While the Diels-Alder reaction is a [4+2] cycloaddition, diene systems can also participate in other types of cycloadditions. For instance, tandem Diels-Alder/[3+2] cycloaddition reactions have been reported. researchgate.net In these cascade reactions, the initial [4+2] cycloaddition is followed by a [3+2] cycloaddition of an intermediate. researchgate.net An example involves the reaction of 1,3,4-oxadiazoles, where an inverse electron demand Diels-Alder reaction initiates a sequence that leads to a subsequent 1,3-dipolar cycloaddition. researchgate.net

Homogeneous Cycloaddition Reactions

Homogeneous cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of organic synthesis, allowing for the formation of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the double bonds are on the same side of the central single bond. masterorganicchemistry.comorganic-chemistry.org Dienes with bulky substituents at the C2 and C3 positions may experience steric hindrance that destabilizes this reactive conformation, potentially affecting the reaction rate. wikipedia.org Conversely, a bulky substituent at the C2 or C3 position can, in some cases, increase the reaction rate by destabilizing the s-trans conformation and favoring the s-cis conformation necessary for the reaction. wikipedia.org

The rate of a Diels-Alder reaction is also influenced by the electronic properties of the reactants. Typically, the reaction is faster when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The methyl groups on this compound are electron-donating, which should enhance its reactivity as a diene in normal-demand Diels-Alder reactions. Lewis acids can be used to accelerate Diels-Alder reactions by binding to the dienophile and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org There are also "inverse-demand" Diels-Alder reactions where an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org

In addition to the classic all-carbon Diels-Alder reaction, hetero-Diels-Alder reactions involve dienes or dienophiles containing heteroatoms, such as nitrogen or oxygen, leading to the synthesis of six-membered heterocyclic compounds. organic-chemistry.org

While these general principles of cycloaddition reactions are well-established, specific studies on the homogeneous cycloaddition reactions of this compound are not extensively detailed in the reviewed literature. However, the structural features of this diene suggest that its reactivity in such transformations would be a subject of interest for controlling stereochemical outcomes in the synthesis of complex cyclic molecules.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful and versatile platform for the functionalization of dienes, enabling a wide range of transformations that are often difficult to achieve through other means. nih.gov Conjugated dienes are particularly attractive substrates for these reactions as they can be selectively functionalized, leaving a remaining π-system for further chemical manipulation. nih.gov

Hydroalkylation and Hydroalkenylation Reactions

Transition metal-catalyzed hydroalkylation of 1,3-dienes is an atom-economical method for constructing allylic compounds. nih.govsnnu.edu.cn These reactions involve the addition of a C-H bond across the diene system. Nickel-catalyzed systems have been developed for the hydroalkylation of 1,3-dienes with various carbon nucleophiles, including simple ketones. snnu.edu.cn

The control of regioselectivity and enantioselectivity is a critical aspect of transition metal-catalyzed hydrofunctionalization of dienes. escholarship.org The substitution pattern on the diene plays a significant role in determining the outcome of these reactions. For instance, in the nickel-catalyzed hydrocyanation of dienes, the regioselectivity of addition is dependent on the substituents. nih.govacs.org With aryl-substituted dienes, addition tends to occur at the less substituted double bond, whereas with alkyl-substituted substrates, 1,4-regioselectivity can be observed. nih.govacs.org

In the context of hydroalkylation, different metal catalysts can lead to a complete switch in regioselectivity. For example, while a nickel catalyst might favor a 1,2-Markovnikov addition, a ruthenium catalyst can direct the reaction towards an anti-Markovnikov product, yielding homoallylic compounds. organic-chemistry.org The development of new chiral ligands is crucial for achieving high enantioselectivity in these transformations. escholarship.orgnih.govacs.org For example, chiral spiro phosphoramidite (B1245037) ligands have been successfully employed in the nickel-catalyzed hydroalkylation of dienes with aldehydes, affording products with high enantioselectivity. acs.org

The table below summarizes the regioselectivity observed in the Ni-catalyzed hydrocyanation of different types of dienes, illustrating the influence of the substrate's substitution pattern.

| Diene Type | Regioselectivity | Reference |

| Aryl-substituted | Addition at the less substituted C=C bond | nih.govacs.org |

| Alkyl-substituted (e.g., myrcene) | Exclusive 1,4-regioselectivity | nih.govacs.org |

This table illustrates general trends in the regioselectivity of Ni-catalyzed hydrocyanation of dienes.

Oxidative coupling is an emerging alternative to traditional cross-coupling reactions, where two nucleophilic centers are coupled in the presence of an oxidant. acs.orgunirioja.es This approach often avoids the need for pre-functionalized substrates. acs.orgunirioja.es The mechanism of oxidative coupling typically involves a transition metal catalyst that facilitates the formation of a new bond, with the oxidant regenerating the active catalyst. acs.orgunirioja.es

Cross-Dimerization Reactions of Conjugated Dienes

Transition metal-catalyzed cross-dimerization of conjugated dienes is a powerful tool for the synthesis of more complex molecules. For instance, nickel catalysts have been used to promote the cross-coupling of two unsymmetrical internal alkynes to stereoselectively form highly substituted 1,3-dienes. snnu.edu.cn While this is not a direct cross-dimerization of dienes, it highlights the utility of nickel catalysis in forming complex diene structures.

More directly related, the reaction of 2,3-dimethylbutadiene with styrene, catalyzed by a ruthenium complex, yields cross-dimerized products. This demonstrates the feasibility of cross-dimerization with dienes structurally similar to this compound.

Borylated Diene Synthesis through Catalytic Pathways

The synthesis of borylated dienes is of significant interest as the resulting organoboron compounds are versatile intermediates in organic synthesis, readily participating in reactions like the Suzuki coupling. sci-hub.st Metal-catalyzed C-H borylation is a direct method to introduce a boryl group into a molecule. sci-hub.st

A highly chemo-, regio-, and enantioselective copper-catalyzed 1,2-hydroboration of 2-substituted 1,3-dienes has been developed, providing access to enantioenriched homoallylic boronates. nih.govsnnu.edu.cn This methodology is particularly relevant as it targets dienes with substitution patterns analogous to this compound. The reaction of these 2-substituted 1,3-dienes resulted in products from 1,2- and 4,3-hydroboration. nih.gov

The table below shows selected results from the Cu-catalyzed hydroboration/oxidation of various 2-substituted 1,3-dienes, highlighting the yields and regioselectivity of the transformation.

| Diene Substituent | Yield (%) | Regioselectivity (1,2- vs 4,3-addition) | Reference |

| Amino-substituted aryl | Moderate to good | Good to excellent | nih.gov |

| Methoxy-substituted aryl | Moderate to good | Good to excellent | nih.gov |

| Trifluoromethyl-substituted aryl | Moderate to good | Good to excellent | nih.gov |

| p-CN-substituted homoallylic alcohol | 24 | Good to excellent | nih.gov |

This table is based on data for various 2-substituted 1,3-dienes and illustrates the scope of the Cu-catalyzed hydroboration reaction.

Rearrangement Reactions

Rearrangement reactions are a fundamental class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. In the context of dienes such as this compound, sigmatropic rearrangements are particularly prominent.

Cope Rearrangements Involving Dimethylhexadienes

The Cope rearrangement is a thermally induced rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org This concerted reaction proceeds through a cyclic, chair-like transition state and is a reversible process. wikipedia.orgnrochemistry.com The position of the equilibrium is dictated by the relative thermodynamic stabilities of the starting diene and the rearranged product. nrochemistry.com Factors such as the substitution pattern of the double bonds can influence the equilibrium; for instance, a rearrangement that leads to a more substituted, and thus more stable, alkene will be favored. masterorganicchemistry.commasterorganicchemistry.com

The introduction of methyl groups, as in dimethylhexadienes, plays a crucial role in the dynamics of the Cope rearrangement. For example, the thermal isomerization of 3,4-dimethyl-1,5-hexadienes has been a classic case study for the stereospecificity of the reaction, providing strong evidence for a chair-like transition state. nrochemistry.com While the starting material, this compound, is a 1,4-diene, its potential to isomerize to a 1,5-diene under certain conditions could open up pathways for subsequent Cope rearrangements. The study of related 1,5-dienes provides insight into the expected behavior. For instance, heating 3-methyl-1,5-hexadiene (B75199) results in its conversion to 1,5-heptadiene. wikipedia.org

The driving force for some Cope rearrangements can be the release of ring strain. For example, the rearrangement of cis-1,2-divinylcyclopropane to cyclohepta-1,4-diene is highly favorable due to the high strain energy of the cyclopropane (B1198618) ring. masterorganicchemistry.comroaldhoffmann.com

| Starting Material | Product | Driving Force/Key Feature |

|---|---|---|

| 1,5-hexadiene (B165246) | 1,5-hexadiene (degenerate) | Equilibrium constant K=1. wikipedia.org |

| 3-methyl-1,5-hexadiene | (E)-1,5-heptadiene | Formation of a more substituted double bond. wikipedia.org |

| cis-1,2-divinylcyclopropane | cyclohepta-1,4-diene | Release of ring strain. masterorganicchemistry.com |

| 3-hydroxy-1,5-diene | Unsaturated carbonyl compound | Oxy-Cope rearrangement followed by tautomerization. nrochemistry.commasterorganicchemistry.com |

Thermal Rearrangements and Kinetic Studies

Thermal rearrangements of dienes, including the Cope rearrangement, are governed by kinetic and thermodynamic parameters. The Cope rearrangement of the parent 1,5-hexadiene has a significant activation energy, typically around 33 kcal/mol, and often requires temperatures of 150°C or higher to proceed at a reasonable rate. masterorganicchemistry.com

Kinetic studies on substituted hexadienes reveal the electronic and steric effects of substituents on the activation barrier. For instance, theoretical studies on 2,5-disubstituted 1,5-hexadienes have shown that substituents can stabilize or destabilize the transition state. ub.edu While the most favorable pathway for the Cope rearrangement of 1,5-hexadiene is a concerted one through an aromatic-like transition state, the presence of certain substituents can stabilize alternative diradical transition states. ub.edu

The specific substitution pattern of this compound would influence its thermal behavior. Although not a 1,5-diene itself, it exists in equilibrium with other isomers, and the kinetics of its potential rearrangements would be a subject of interest.

| Reaction | Activation Energy (Ea) | Typical Reaction Temperature |

|---|---|---|

| Cope Rearrangement of 1,5-hexadiene | ~33 kcal/mol | >150 °C |

| Strain-Assisted Cope of cis-divinylcyclopropane | Lower than parent system | Can occur below room temperature |

Photoinduced Electron Transfer (PET) Reactions of Dienes

Photoinduced electron transfer (PET) is a powerful process in organic synthesis that utilizes light energy to generate highly reactive radical ion intermediates. mdpi.com In a typical PET reaction, a photosensitizer absorbs light and, in its excited state, engages in an electron transfer with a substrate. youtube.com This can lead to either an oxidative or reductive pathway, depending on whether the excited sensitizer (B1316253) acts as an electron acceptor or donor. nih.gov

Dienes are suitable substrates for PET reactions. The electron-rich nature of the double bonds allows them to act as electron donors in the presence of an excited-state acceptor. This generates a diene radical cation, which can undergo a variety of subsequent reactions, including cyclizations, additions, and rearrangements. researchgate.net The ability to generate these reactive intermediates under mild conditions, often at room temperature, makes PET an attractive synthetic strategy. mdpi.com

For example, the irradiation of a diene in the presence of a suitable photoredox catalyst can lead to [2+2] cycloadditions. nih.gov The use of visible light in such reactions is particularly advantageous as it avoids the high-energy UV radiation that can cause decomposition of sensitive functional groups. nih.gov The specific reactivity of this compound in PET reactions would depend on factors such as its oxidation potential and the choice of photosensitizer and reaction conditions.

Radical Cyclizations Involving Dienic Systems

Radical cyclizations are intramolecular reactions that proceed via radical intermediates to form cyclic products. wikipedia.org These reactions are highly valuable in organic synthesis for the construction of five- and six-membered rings. wikipedia.orgacs.org The process typically involves three main steps: selective generation of a radical, intramolecular cyclization onto a multiple bond, and subsequent quenching of the resulting cyclized radical. wikipedia.org

For dienic systems, such as 1,6-dienes, radical cyclization can be initiated by the addition of a radical species to one of the double bonds. The resulting radical can then cyclize onto the second double bond. In the case of a 1,6-diene, this typically leads to the formation of a five-membered ring through a 5-exo-trig cyclization or a six-membered ring via a 6-endo-trig pathway. The 5-exo cyclization is often kinetically favored due to a more stable chair-like transition state. wikipedia.org

The regioselectivity and stereoselectivity of radical cyclizations can be influenced by substituents on the diene chain. wikipedia.org While this compound is a 1,4-diene, related 1,6-dienic systems provide a model for the types of radical cyclizations that are possible. These reactions can be initiated by various radical sources, including those generated from thioacids or through photoredox catalysis. acs.orgnih.gov

| Cyclization Mode | Product Ring Size | General Selectivity |

|---|---|---|

| 5-exo-trig | Five-membered ring | Often kinetically favored. wikipedia.org |

| 6-endo-trig | Six-membered ring | Can be favored with certain substitution patterns. wikipedia.org |

Advanced Spectroscopic Elucidation and Stereochemical Analysis of 4e 2,3 Dimethylhexa 1,4 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diene Structure Confirmation

NMR spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules, including stereoisomeric dienes like (4E)-2,3-dimethylhexa-1,4-diene. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a comprehensive picture of the molecule's connectivity and spatial arrangement can be assembled.

Proton (¹H) NMR Studies of Stereoisomeric Dienes

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. For dienes, the chemical shifts of vinylic protons are particularly diagnostic. In stereoisomeric dienes, the spatial relationship between substituents and the double bond significantly influences these chemical shifts. For instance, in related systems, protons on a double bond that are trans to each other typically exhibit larger coupling constants (¹¹⁻¹⁸ Hz) compared to cis protons (6-15 Hz). libretexts.org This distinction is fundamental in assigning the E/Z configuration of the double bonds.

Carbon-13 (¹³C) NMR Characterization and Chemical Shift Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the sp²-hybridized carbons in the double bonds are particularly informative. In dienes, these carbons typically resonate in the downfield region of the spectrum.

For this compound, one would expect to observe eight distinct signals in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The chemical shifts of C1, C2, C3, C4, C5, and the two methyl carbons would provide a unique fingerprint for the compound. While specific data for this exact isomer is limited, analysis of related dienes suggests that the chemical shifts would be influenced by the substitution pattern and the stereochemistry of the C4=C5 double bond.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Dienes

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| sp³ C-H | 15 - 50 |

| sp³ C-C | 10 - 40 |

This table provides generalized chemical shift ranges for carbon atoms in diene structures.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure of complex organic molecules. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. youtube.com For this compound, COSY would show correlations between the vinylic proton at C4 and the proton at C5, as well as between the proton at C3 and the protons of the adjacent methyl group and the vinylic proton at C4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. uvic.ca This experiment would allow for the direct assignment of each proton signal to its corresponding carbon atom in the skeleton of this compound.

These 2D NMR experiments, when used in combination, provide a detailed and robust confirmation of the molecular structure and stereochemistry of this compound.

Coupling Constant Analysis for Geometric Isomer Assignment (E/Z)

The magnitude of the vicinal coupling constant (³J) between protons on a double bond is a reliable indicator of the double bond's geometry. libretexts.org

A larger coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans or E configuration, where the protons are on opposite sides of the double bond. libretexts.org Conversely, a smaller coupling constant, generally between 6-15 Hz, indicates a cis or Z configuration, with the protons on the same side. libretexts.org For this compound, the coupling constant between the protons on C4 and C5 would be expected to fall within the range for an E isomer, thus confirming the assigned stereochemistry. In some cases, long-range coupling can also be observed, providing further structural insights. najah.edu

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₁₄, with a molecular weight of approximately 110.20 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). The fragmentation of this ion will produce a series of smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For a diene like this compound, common fragmentation pathways would likely involve cleavage of the C-C single bonds adjacent to the double bonds, leading to the formation of stable allylic carbocations. The specific fragmentation pattern would serve as a fingerprint for this particular isomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. vaia.com For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkene | =C-H stretch | 3000 - 3100 |

| Alkene | C=C stretch | 1620 - 1680 vaia.com |

| Alkane | C-H stretch | 2850 - 2960 libretexts.org |

The presence of a C=C stretching vibration in the 1620-1680 cm⁻¹ region would confirm the presence of the diene functionality. vaia.com The =C-H stretching vibrations above 3000 cm⁻¹ are also indicative of the alkene groups. lumenlearning.com The exact position of the C=C stretch can be influenced by conjugation and substitution. vaia.com Additionally, out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹) can sometimes provide information about the substitution pattern of the double bonds. pressbooks.pub

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Ratios

Gas chromatography is a premier technique for separating volatile and thermally stable compounds, making it highly suitable for the analysis of hydrocarbon isomers like the various forms of 2,3-dimethylhexa-1,4-diene. vurup.sk When coupled with a mass spectrometer (MS), GC-MS provides not only the separation of isomers but also their identification based on their unique mass fragmentation patterns.

The primary application of GC-MS in the context of this compound would be to assess the purity of a synthesized sample and to determine the ratio of different stereoisomers and constitutional isomers present. For instance, the synthesis of this compound might also yield the (4Z)-isomer. nih.gov Due to slight differences in their physical properties, such as boiling point and molecular shape, these isomers would exhibit different retention times on a gas chromatography column.

The general principle relies on the differential partitioning of the analytes between a stationary phase within the GC column and a mobile gaseous phase. The elution order of isomers can be complex; for some alkenes up to C9, the trans-isomer elutes before the cis-isomer, but this order can change as the carbon number increases or the double bond position shifts. vurup.sk For a definitive analysis, a high-resolution capillary column, such as one with a non-polar or medium-polarity stationary phase, would be employed.

The mass spectrometer would then ionize the eluting compounds, and the resulting fragmentation pattern would serve as a chemical fingerprint. For 2,3-dimethylhexa-1,4-diene, key fragments would be expected from the cleavage of allylic bonds and other characteristic fragmentations of unsaturated hydrocarbons. The molecular ion peak at m/z 110.11 would confirm the elemental composition of C8H14. nih.gov

Table 1: Hypothetical GC-MS Data for Isomeric Analysis of a 2,3-dimethylhexa-1,4-diene Mixture

| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Isomeric Purity (%) |

| This compound | 12.5 | 110, 95, 81, 67, 55, 41 | 95.0 |

| (4Z)-2,3-dimethylhexa-1,4-diene | 12.8 | 110, 95, 81, 67, 55, 41 | 4.5 |

| 2,3-dimethylhexa-1,5-diene | 11.9 | 110, 95, 69, 41 | 0.5 |

Note: This table is illustrative and based on general principles of GC-MS analysis of isomeric hydrocarbons. Actual data would require experimental verification.

X-ray Crystallography of Metal-Diene Complexes (where applicable to understanding structure)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there are no specific reports found on the X-ray crystal structure of a metal complex containing this compound as a ligand, this method would be invaluable for understanding its stereochemistry and bonding in a coordinated state. mdpi.com

The diene could coordinate to a metal center in various ways, for example, as a bidentate ligand through both of its double bonds. An X-ray crystallographic study of such a complex would provide detailed information on:

Bond Lengths and Angles: Confirming the E-configuration of the double bond within the coordinated ligand and revealing any distortions upon coordination.

Coordination Geometry: Elucidating the geometry around the metal center and the precise orientation of the diene ligand.

Metal-Ligand Interactions: Measuring the distances between the metal atom and the carbon atoms of the double bonds, providing insight into the nature and strength of the metal-diene bond.

For such an analysis, a single crystal of a suitable metal complex of this compound would need to be synthesized and subjected to X-ray diffraction. researchgate.net The resulting electron density map would then be used to build a detailed molecular model.

Table 2: Illustrative X-ray Crystallographic Data for a Hypothetical Metal-(4E)-2,3-dimethylhexa-1,4-diene Complex

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal lattice |

| Space Group | P2₁/c | Defines the symmetry elements of the unit cell |

| C=C Bond Length (coordinated) | 1.38 Å | Indicates the degree of metal-alkene back-bonding |

| Metal-C Distance | 2.1-2.3 Å | Characterizes the metal-ligand bond strength |

| Dihedral Angle (C-C=C-C) | ~180° | Confirms the retention of the E-stereochemistry |

Theoretical and Computational Investigations of 4e 2,3 Dimethylhexa 1,4 Diene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the electronic Schrödinger equation, these methods can predict a wide range of chemical characteristics from first principles. wikipedia.org

Density Functional Theory (DFT) Studies on Diene Systems

Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic structure of diene systems due to its balance of accuracy and computational cost. acs.orgacs.org DFT studies can provide detailed information about the electron density distribution, molecular orbital energies, and other electronic properties that govern the reactivity of (4E)-2,3-dimethylhexa-1,4-diene.

For conjugated dienes in general, DFT calculations have been successfully employed to investigate reaction mechanisms, such as isomerizations and polymerizations. acs.orgrsc.org These studies often focus on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting how the diene will interact with other molecules, for instance, in cycloaddition reactions. youtube.comnih.gov

Table 1: Representative Data from DFT Calculations on Substituted Dienes

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | Typically in the range of 4-6 eV | Indicates chemical reactivity and electronic excitation energies. A smaller gap often correlates with higher reactivity. |

| Electron Density at C1 and C4 | Higher than at C2 and C3 | Suggests the primary sites for electrophilic attack and participation in cycloaddition reactions. |

| Rotational Barrier (s-cis to s-trans) | ~2-5 kcal/mol | Determines the conformational flexibility of the diene, which is crucial for reactions requiring a specific conformation, like the Diels-Alder reaction. nih.gov |

This table presents generalized data for substituted dienes to illustrate the types of information obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Mechanistic Probing through Computational Modeling

Computational modeling extends beyond static electronic structure calculations to simulate the dynamic processes of chemical reactions. This allows for a detailed examination of reaction mechanisms, including the identification of transient species like transition states.

Transition State Analysis of Diene Reactions (e.g., Diels-Alder, Rearrangements)

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. masterorganicchemistry.com Computational modeling is a powerful tool for analyzing the transition states of these reactions. nih.gov By locating the transition state geometry on the potential energy surface, researchers can gain insights into the concerted or stepwise nature of the reaction. nih.gov

For a substituted diene like this compound, transition state analysis can predict how the methyl groups influence the stereochemical and regiochemical outcomes of the reaction. researchgate.netnih.gov The activation barriers computed for different possible pathways can explain the observed product distributions. nih.gov Computational studies have shown that even in symmetric Diels-Alder reactions, the bond formation can be asynchronous, though the time gap is extremely short. nih.gov

Kinetic and Thermodynamic Parameters from Computational Data

Computational chemistry provides a means to calculate key kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. researchgate.netchemrevlett.com By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡). researchgate.netnih.gov

These parameters are crucial for understanding whether a reaction is under kinetic or thermodynamic control. libretexts.orgpressbooks.pub For example, in the addition of electrophiles to conjugated dienes, computational studies can rationalize the formation of the kinetic (1,2-addition) versus the thermodynamic (1,4-addition) product by comparing the activation energies and the relative stabilities of the products. libretexts.org The effect of substituents on these parameters can also be systematically investigated, providing a predictive framework for reaction outcomes. researchgate.net

Table 2: Computationally Derived Thermodynamic and Kinetic Data for a Model Diels-Alder Reaction

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| Activation Energy (Ea) | 15-25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. Lower values indicate a faster reaction. |

| Enthalpy of Reaction (ΔH) | -30 to -40 kcal/mol | The heat released or absorbed during the reaction. A negative value indicates an exothermic reaction. msu.edu |

| Gibbs Free Energy of Reaction (ΔG) | -20 to -30 kcal/mol | Indicates the spontaneity of the reaction. A negative value signifies a spontaneous process. msu.edu |

This table provides typical ranges for a Diels-Alder reaction and serves as an illustration. Actual values for a specific reaction of this compound would require specific calculations.

Prediction of Regioselectivity and Stereoselectivity

When an unsymmetrical diene or dienophile is used in a reaction, the question of regioselectivity arises. youtube.comrsc.org Similarly, the spatial arrangement of the atoms in the product is determined by the stereoselectivity of the reaction. longdom.orgscispace.com Computational modeling is highly effective in predicting both of these aspects.

For this compound reacting with an unsymmetrical dienophile in a Diels-Alder reaction, computational methods can be used to calculate the energies of the transition states leading to the different possible regioisomers. nih.gov The pathway with the lowest activation energy will correspond to the major product. nih.gov Factors influencing regioselectivity, such as orbital overlap (frontier molecular orbital theory) and steric effects, can be quantified through these calculations. youtube.comscispace.com

Similarly, the preference for endo or exo products in a Diels-Alder reaction (the Endo Rule) can be explained by analyzing the secondary orbital interactions in the transition state. youtube.com Computational models can accurately predict the energy difference between the endo and exo transition states, thus predicting the stereochemical outcome. youtube.com

Conformational Analysis of this compound and its Derivatives

In the s-trans conformation, the two double bonds are positioned on opposite sides of the C3-C4 single bond, leading to minimized steric hindrance between the substituents on C2 and C4. Conversely, in the s-gauche conformation, the double bonds are on the same side, which can introduce steric strain, particularly with the presence of methyl groups.

The relative energies of the possible staggered conformers (anti and gauche) are influenced by the steric interactions between the bulky methyl and vinyl groups. The s-trans conformer is generally expected to be the most stable due to the minimization of these steric clashes. The s-gauche conformers would be higher in energy due to the closer proximity of the substituents.

To illustrate the expected energetic differences, a representative data table of calculated relative energies for the key conformers of this compound is presented below. These values are illustrative and based on typical energy differences observed in similarly substituted acyclic dienes.

Interactive Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| s-trans (anti-periplanar) | ~180° | 0.00 | ~75 |

| s-gauche (synclinal) | ~60° | 1.2 | ~25 |

| s-eclipsed | ~0° | > 5.0 | < 0.1 |

Note: The data in this table is illustrative and intended to represent typical conformational energy differences for acyclic dienes with similar substitution patterns. Specific experimental or high-level computational data for this compound is not available in the cited literature.

Orbital Interactions and Frontier Molecular Orbital (FMO) Theory in Diene Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a diene, the energies and shapes of these orbitals are crucial in determining its behavior in chemical reactions, particularly in pericyclic reactions like the Diels-Alder reaction, even though this compound is a non-conjugated diene.

In this compound, the two π systems are separated by a sp³-hybridized carbon, meaning they are electronically isolated in the ground state. However, through-space interactions and the electronic effects of the methyl substituents can still influence the energies of the molecular orbitals. The methyl groups at positions 2 and 3 are electron-donating through inductive and hyperconjugation effects. This electron donation raises the energy of the HOMO, making the molecule a better electron donor (nucleophile).

Experimental data from He(I) ultraviolet photoelectron spectroscopy for the closely related (E)-2,3-dimethyl-2,4-hexadiene shows ionization potentials of 7.5 eV and 7.83 eV (vertical value). nist.gov According to Koopmans' theorem, the first ionization potential corresponds to the negative of the HOMO energy. This provides an experimental benchmark for the HOMO energy of a similar substituted hexadiene.

The LUMO energy, while not directly measured by this technique, can be estimated from computational calculations. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's reactivity and its UV-Vis absorption properties. A smaller HOMO-LUMO gap generally indicates a more reactive species.

The table below presents a summary of the expected FMO energies for this compound, incorporating the experimental insight from its isomer and theoretical considerations.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Type of Interaction | Implication for Reactivity |

| HOMO | ~ -7.6 | π (C1=C2 and C4=C5) | Nucleophilic, electron-donating |

| LUMO | ~ +1.5 | π* (C1=C2 and C4=C5) | Electrophilic, electron-accepting |

| HOMO-LUMO Gap | ~ 9.1 eV | - | Indicates high kinetic stability |

Note: The HOMO energy is estimated based on the experimental ionization potential of the isomeric (E)-2,3-dimethyl-2,4-hexadiene. nist.gov The LUMO energy and HOMO-LUMO gap are illustrative theoretical values for a non-conjugated diene with this substitution pattern.

Applications and Future Research Directions in Synthetic Chemistry

(4E)-2,3-dimethylhexa-1,4-diene as a Chiral Building Block in Complex Molecule Synthesis

While this compound is itself an achiral molecule, it possesses prochiral faces, presenting an opportunity for its use as a versatile building block in asymmetric synthesis. The strategic functionalization of this diene can lead to the creation of multiple stereocenters, which are crucial for the synthesis of complex, biologically active molecules and natural products. nih.gov Asymmetric catalysis has become a powerful method for constructing chiral compounds, and the development of novel chiral ligands and catalysts is a key area of modern chemical synthesis. acs.org

Future research could focus on enantioselective transformations of either of the two double bonds. For instance, asymmetric epoxidation, dihydroxylation, or hydrofunctionalization reactions could introduce chirality into the molecule, converting it into a valuable chiral intermediate. The resulting chiral allylic derivatives are particularly valuable synthons in organic synthesis. nih.gov Research into chiral diene ligands for transition metal-catalyzed reactions has shown high enantioselectivities in various transformations, suggesting that substrate control with molecules like this compound could be equally effective. acs.orgnih.gov The development of methods that can selectively react with one of the non-equivalent olefin moieties would provide access to a diverse range of stereochemically rich products.

Development of Novel Catalytic Systems for Diene Transformations

The functionalization of dienes through transition metal catalysis is a rapidly expanding field, offering atom-economical methods for creating molecular complexity. snnu.edu.cnscilit.com For this compound, future research will likely target the development of novel catalytic systems that can selectively transform this unconjugated diene. Dienes are recognized as valuable bifunctional building blocks for applications in drug discovery and the chemical industry. snnu.edu.cn

Catalytic hydrofunctionalization reactions, such as hydroalkylation, hydroamination, and hydrocyanation, represent a promising avenue. nih.govnih.gov Nickel-catalyzed systems, in particular, have shown great efficacy in the hydrofunctionalization of 1,3-dienes, and adapting these systems for unconjugated dienes like the target molecule is a logical next step. nih.gov Such reactions could provide direct access to functionalized allylic compounds. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions could be employed to forge new carbon-carbon bonds at the olefinic positions. nih.gov A significant challenge and area of future focus will be achieving high regioselectivity, directing the catalyst to react selectively at either the C1=C2 or C4=C5 double bond.

| Catalyst System | Metal | Potential Transformation | Representative Ligand(s) | Key Advantage |

| Hydroalkylation | Ni | C-C bond formation | DTBM-SegPhos | Couples dienes with simple ketones. nih.govsnnu.edu.cn |

| Hydroarylation | Ni | C-Aryl bond formation | Axially chiral phosphoramidite (B1245037) (L12) | High site-selectivity and enantioselectivity. nih.gov |

| Hydrophosphinylation | Ni | C-P bond formation | Binap (L25) | Access to chiral allylic phosphine (B1218219) oxides. nih.gov |

| Dienylation | Mn | C-H dienylation | Amido-diphosphine-oxazoline | Sustainable 3d transition metal catalysis. acs.org |

| Cross-Coupling | Pd | C-C bond formation | dppbz | Stereoselective synthesis of dienes. nih.gov |

Exploitation of Stereochemical Control in Diene Reactions for Advanced Materials Precursors

The stereochemistry of dienes and their reaction products is critical, as it dictates not only biological properties but also the physical properties of polymeric and advanced materials. nih.gov The (E)-configuration of the double bond in this compound provides a starting point for stereocontrolled transformations. The ability to control the stereochemical outcome of reactions is essential for any synthesis of substituted dienes. nih.gov

A key area for future exploration is the use of this diene in cycloaddition reactions. While it is not a conjugated diene suitable for a standard Diels-Alder reaction, catalytic isomerization to a conjugated system could open this possibility. khanacademy.orgwikipedia.org Alternatively, intramolecular reactions, such as ring-closing metathesis, could be envisioned if the molecule were further functionalized, leading to cyclic structures with defined stereochemistry. wikipedia.org The development of catalysts that can control the facial selectivity in addition reactions to the double bonds is another important research direction. acs.org Success in this area would enable the synthesis of specific diastereomers, which could serve as precursors for polymers or other advanced materials where tacticity and stereostructure are paramount for desired properties.

Green Chemistry Approaches to Diene Synthesis and Reactions

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. ijarsct.co.inumontreal.ca Future research concerning this compound will undoubtedly incorporate green chemistry approaches for both its synthesis and subsequent reactions. This involves designing processes that are more energy-efficient, reduce waste, and utilize less hazardous materials. rsc.org

One major focus will be the development of catalytic, atom-economical synthetic routes. For instance, the synthesis of dienes via the palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids represents a significant advancement over traditional methods like the Wittig reaction, which generates stoichiometric phosphine oxide waste. nih.govsnnu.edu.cnnih.gov Applying such C-H activation strategies could provide a greener pathway to this compound and its derivatives. nih.gov Additionally, employing environmentally benign solvents, such as water or bio-renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), and using immobilized, recyclable catalysts are key strategies to enhance the sustainability of reactions involving this diene. nih.govmdpi.compolimi.it

| Green Chemistry Principle | Application to Diene Chemistry | Potential Benefit |

| Atom Economy | Transition metal-catalyzed C-H activation/dienylation over stoichiometric methods (e.g., Wittig). snnu.edu.cnnih.gov | Reduces stoichiometric byproducts, maximizing incorporation of starting materials into the final product. |

| Use of Catalysis | Employing recyclable catalysts (e.g., immobilized Pd or Ni systems) for diene functionalization. nih.govumontreal.ca | Lowers catalyst loading, minimizes metal waste, and allows for easier product purification. |

| Safer Solvents | Replacing traditional volatile organic compounds (VOCs) with water, 2-MeTHF, or cyclopentyl methyl ether (CPME). mdpi.com | Reduces environmental pollution and health hazards associated with solvent use. |

| Energy Efficiency | Utilizing advanced technologies like microwave or flow chemistry for reactions. ijarsct.co.inumontreal.ca | Can lead to significantly reduced reaction times and lower energy consumption compared to conventional heating. |

Integration of Computational and Experimental Methodologies in Diene Research

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research and development. In the context of this compound, this integrated approach can provide deep insights into reactivity, selectivity, and reaction mechanisms. rsc.org

Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways and transition states. chemrxiv.org This is valuable for predicting the outcomes of potential reactions, such as cycloadditions or catalytic functionalizations, and for understanding the origins of regio- and stereoselectivity. rsc.org For example, simulations can help elucidate why a particular catalyst favors one reaction site or stereochemical outcome over another. chemrxiv.org This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction conditions. Recent work has even explored the use of quantum computers to simulate Diels-Alder reactions, showcasing the future potential of these technologies for accurately calculating reaction barriers. rsc.org This dual approach, where experimental results are rationalized by computational models and computational predictions are tested in the lab, will be essential for unlocking the full synthetic potential of this compound.

Q & A

Q. What are the recommended synthetic routes for (4E)-2,3-dimethylhexa-1,4-diene, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis often involves conjugated diene formation via Wittig or Horner-Wadsworth-Emmons reactions. For stereochemical control, use E-selective conditions (e.g., stabilized ylides). Post-synthesis, purify via fractional distillation (boiling point ~114–116°C inferred from analog data ). Confirm stereochemistry using H-NMR: trans-coupled protons in 1,4-dienes show characteristic coupling constants ( Hz) . For purity, combine GC-MS with chiral stationary phases.

Q. How can researchers characterize the physical properties of this compound experimentally?

- Methodological Answer :

- Density : Measure via pycnometry or calibrated densitometers (expected ~0.72–0.74 g/cm³ based on analogs ).

- Refractive Index : Use an Abbe refractometer (analogs report ~1.43 ).

- Thermal Stability : Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Store under nitrogen at 2–8°C in amber glass to prevent oxidation .

- Exposure Control : Use fume hoods with <10 ppm airborne concentration limits (analogous to GHS Category 3 flammability ).

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water due to low flash point (~10°C ).

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental H/C-NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level).

- Dynamic Effects : Use NOESY to detect through-space interactions, resolving configurational ambiguities .

- Collaborative Analysis : Engage multi-lab reproducibility studies to isolate instrument-specific artifacts .

Q. What computational strategies are effective for modeling the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict regioselectivity.

- Transition State Modeling : Use QM/MM methods (e.g., Gaussian) to simulate activation energies for endo/exo pathways.

- Solvent Effects : Apply COSMO-RS to account for solvent polarity in reaction kinetics.

Q. How does this compound contribute to chemotypic discrimination in natural product research?

- Methodological Answer :

- GC-MS Profiling : Use retention indices and mass fragmentation patterns to identify the compound in essential oils .

- Multivariate Analysis : Apply SIMPER or PCA to datasets where trans-cadina-1(6),4-diene (a structural analog) differentiates chemotypes .

Q. What methodologies assess the ecological impact of this compound in aquatic systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.